An In-depth Technical Guide to Tigecycline (open C-ring D-ring) Quinone: A Significant Degradation Product
An In-depth Technical Guide to Tigecycline (open C-ring D-ring) Quinone: A Significant Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tigecycline, a last-resort glycylcycline antibiotic, is susceptible to oxidative degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, a notable degradation product is the Tigecycline (open C-ring D-ring) Quinone. This technical guide provides a comprehensive overview of this specific quinone derivative, including its formation, chemical properties, and analytical characterization. We will delve into the mechanistic pathways of its formation under oxidative stress, present methodologies for its detection and quantification, and discuss its potential biological significance. This guide is intended to be a valuable resource for researchers in drug development, quality control, and medicinal chemistry, providing the foundational knowledge necessary for the study and control of this critical Tigecycline impurity.
Introduction: The Challenge of Tigecycline Stability
Tigecycline is a broad-spectrum antibiotic effective against a wide range of bacteria, including multidrug-resistant strains.[1] Its complex tetracycline-based structure, however, makes it susceptible to degradation under various environmental conditions such as light, heat, and changes in pH.[1] Of particular concern is its vulnerability to oxidation, a common degradation pathway for molecules containing electron-rich moieties like phenols.[2] The phenolic group present in the Tigecycline molecule is a primary site for oxidative attack, leading to the formation of degradation products.[3]
One of the significant outcomes of this oxidative degradation is the formation of a quinone derivative with an opened C and D ring system, officially known as 4-[[(2S)-8-(Dimethylamino)-6-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,3,4-tetrahydro-5-hydroxy-4-oxo-2-naphthalenyl]methyl]-2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1-carboxamide, with the CAS number 1268494-46-7. The presence of this and other impurities can potentially compromise the stability, therapeutic efficacy, and safety of the drug product.[1] Therefore, a thorough understanding of the formation, characterization, and biological impact of this open C-ring D-ring quinone is paramount for ensuring the quality and safety of Tigecycline formulations.
Chemical Structure and Properties
The Tigecycline (open C-ring D-ring) Quinone represents a significant structural departure from the parent Tigecycline molecule. The characteristic four-ring (A, B, C, and D) naphthacene carboxamide core of tetracyclines is disrupted, resulting in a more flexible structure.
| Property | Value | Source |
| Chemical Name | 4-[[(2S)-8-(Dimethylamino)-6-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,3,4-tetrahydro-5-hydroxy-4-oxo-2-naphthalenyl]methyl]-2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1-carboxamide | N/A |
| CAS Number | 1268494-46-7 | N/A |
| Molecular Formula | C₂₆H₃₂N₄O₈ | N/A |
| Molecular Weight | 528.55 g/mol | N/A |
Mechanism of Formation: The Oxidative Degradation Pathway
The formation of the open C-ring D-ring quinone is a consequence of oxidative stress on the Tigecycline molecule. While the precise, multi-step mechanism is a subject of ongoing research, the process is understood to be initiated by the oxidation of the electron-rich phenolic group on the D-ring of the tetracycline scaffold.[3] This initial oxidation can generate reactive intermediates that are susceptible to further reactions, ultimately leading to the cleavage of the C and D rings and the formation of the quinone moiety.
Forced degradation studies are instrumental in elucidating such degradation pathways.[2] These studies involve subjecting the drug substance to harsh conditions, such as exposure to strong oxidizing agents like hydrogen peroxide, to accelerate the degradation process and identify the resulting products.[2]
Caption: Proposed pathway for the formation of Tigecycline (open C-ring D-ring) Quinone.
Analytical Characterization
The identification and quantification of the Tigecycline (open C-ring D-ring) Quinone in pharmaceutical samples are crucial for quality control. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary technique for separating and quantifying Tigecycline and its impurities.[4][5] Stability-indicating HPLC methods are specifically designed to resolve the parent drug from its degradation products, ensuring accurate quantification of each component.
Illustrative HPLC Method Parameters for Impurity Profiling:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength where both Tigecycline and the quinone impurity show significant absorbance (e.g., 248 nm)[6] |
| Column Temperature | Ambient or controlled (e.g., 30 °C)[6] |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradation product.[7] Tandem mass spectrometry (MS/MS) helps in identifying fragment ions, providing further structural information.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete assignment of the structure of the open C-ring D-ring quinone.[7] A Certificate of Analysis for a reference standard of this impurity would typically include detailed NMR data.[8]
Biological Significance
The presence of impurities in a drug product can have significant implications for its biological activity and safety profile. While some impurities may be inert, others can exhibit their own pharmacological or toxicological effects.
Studies on the impurities of Tigecycline have revealed that some degradation products possess significant antimicrobial and antioxidant properties.[7] One particular study identified four impurities and noted that "impurity 4" demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the activity of Tigecycline itself.[7] While the exact identity of "impurity 4" as the open C-ring D-ring quinone is not definitively stated in the available literature, this finding underscores the importance of fully characterizing the biological activity of all significant degradation products.
Further research is necessary to determine the specific antimicrobial spectrum and potency (Minimum Inhibitory Concentrations - MICs) of the Tigecycline (open C-ring D-ring) Quinone against a panel of clinically relevant bacteria. Additionally, its potential for off-target effects and its toxicological profile need to be thoroughly investigated to assess its impact on the overall safety of Tigecycline formulations.
Experimental Protocols
Protocol for Forced Degradation of Tigecycline (Oxidative Stress)
This protocol is a general guideline for inducing the formation of oxidative degradation products of Tigecycline.
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Preparation of Tigecycline Stock Solution: Accurately weigh and dissolve a known amount of Tigecycline reference standard in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) to a final concentration of 1 mg/mL.
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Induction of Oxidative Stress: To the Tigecycline stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30%) to achieve a final concentration that will induce degradation. The optimal concentration and reaction time should be determined experimentally.
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Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period. Monitor the degradation progress by taking aliquots at various time points.
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Quenching the Reaction: If necessary, the reaction can be stopped by adding a quenching agent, such as sodium bisulfite.
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Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to identify and quantify the degradation products formed, including the open C-ring D-ring quinone.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Comparative In Vitro Antimicrobial Activity of Tigecycline, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Role for Non-Antimicrobial Actions of Tetracyclines in Combating Oxidative Stress in Periodontal and Metabolic Diseases: A Literature Review [opendentistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Tigecycline Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
